molecular formula C22H35NO4S B4653729 METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE

METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4653729
M. Wt: 409.6 g/mol
InChI Key: JPLLRBYICACDHX-UHFFFAOYSA-N
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Description

Methyl 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a piperidine ring substituted with a carboxylate group and a benzenesulfonyl group, which is further substituted with three isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxylate with 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding sulfonic acids or sulfonates.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

Methyl 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylate is unique due to its combination of a piperidine ring with a highly substituted benzenesulfonyl group. This structure imparts specific chemical and biological properties that are not observed in simpler analogs or other sulfonamide derivatives .

Properties

IUPAC Name

methyl 1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4S/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)28(25,26)23-10-8-17(9-11-23)22(24)27-7/h12-17H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLLRBYICACDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE
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METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE
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METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE
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METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE
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METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 6
METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE

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